5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact industrial methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indol-2-one: Another indole derivative with similar structural features but different substituents.
1,3-Dihydroindol-2-one: Shares the indole core but lacks the bromine and methylsulfanyl groups.
Uniqueness
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine and methylsulfanyl groups enhances its reactivity and potential biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C18H18BrNOS |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(4-methylsulfanylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNOS/c1-3-20-17-9-6-13(19)11-15(17)16(18(20)21)10-12-4-7-14(22-2)8-5-12/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
SVZKNKCHLGZZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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